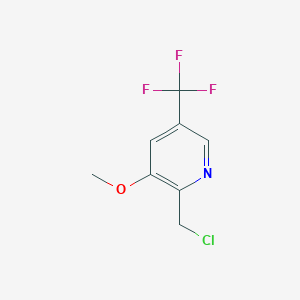
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a methoxy-oxoethyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 5-(2-Carboxy-2-oxoethyl)pyridine-2-carboxylic Acid.
Reduction: Formation of 5-(2-Hydroxyethyl)pyridine-2-carboxylic Acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the 2-position but lacks the methoxy-oxoethyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
5-(2-Methoxy-2-oxoethyl)pyridine-2-carboxylic Acid is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
| 162368-23-2 | |
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
5-(2-methoxy-2-oxoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-8(11)4-6-2-3-7(9(12)13)10-5-6/h2-3,5H,4H2,1H3,(H,12,13) |
Clé InChI |
IGUMHISLRLONBR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/no-structure.png)
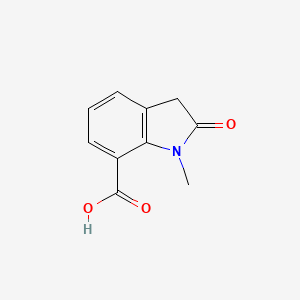
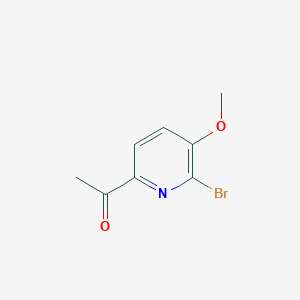
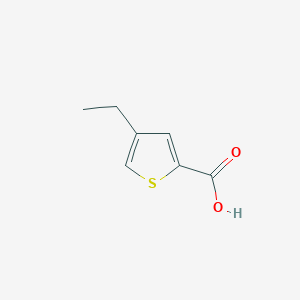
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
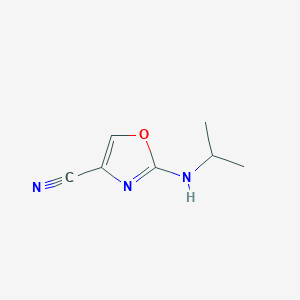


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
